molecular formula C18H23N5O3S B2895530 4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine CAS No. 1448028-32-7

4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine

Cat. No.: B2895530
CAS No.: 1448028-32-7
M. Wt: 389.47
InChI Key: KQEBDYARQSDMCU-UHFFFAOYSA-N
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Description

4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “4-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-4-yl)morpholine” are currently unknown. The compound is structurally similar to other piperazine derivatives , which are known to interact with various receptors in the nervous system.

Mode of Action

Piperazine derivatives often act as ligands for various receptors, modulating their activity . The phenylsulfonyl group might enhance the lipophilicity of the compound, potentially affecting its interaction with its targets.

Biochemical Pathways

Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other piperazine derivatives , it might influence neurotransmitter signaling pathways

Pharmacokinetics

Generally, the piperazine moiety can enhance the bioavailability of compounds . The phenylsulfonyl group might affect the compound’s distribution and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other piperazine derivatives , it might have effects on neuronal signaling.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability might be affected by exposure to light or high temperatures . The compound’s efficacy might also be influenced by the presence of other molecules that compete for the same targets.

Properties

IUPAC Name

4-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-27(25,17-4-2-1-3-5-17)23-8-6-22(7-9-23)18-14-16(15-19-20-18)21-10-12-26-13-11-21/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEBDYARQSDMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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